molecular formula C10H11NO3 B8567450 1-(Furan-3-carbonyl)piperidin-2-one CAS No. 61586-89-8

1-(Furan-3-carbonyl)piperidin-2-one

Cat. No.: B8567450
CAS No.: 61586-89-8
M. Wt: 193.20 g/mol
InChI Key: PZMNSYNUAQEKMU-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)piperidin-2-one is a six-membered lactam (piperidin-2-one) with a furan-3-carbonyl group attached to the nitrogen atom. The lactam core and substituent positioning (furan-3 vs. furan-2) are critical for its physicochemical properties and applications in medicinal chemistry or materials science.

Properties

CAS No.

61586-89-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(furan-3-carbonyl)piperidin-2-one

InChI

InChI=1S/C10H11NO3/c12-9-3-1-2-5-11(9)10(13)8-4-6-14-7-8/h4,6-7H,1-3,5H2

InChI Key

PZMNSYNUAQEKMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C(=O)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Furan-3-carbonyl)piperidin-2-one with structurally related piperidin-2-one derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Furan-3-carbonyl C10H9NO3 191.18 Heteroaromatic substituent; potential metabolic stability due to furan’s electronic effects. -
1-(4-Iodophenyl)piperidin-2-one 4-Iodophenyl C11H12INO 301.12 High molecular weight; used as an intermediate in drug synthesis (e.g., Apixaban derivatives) .
1-(3-Hydroxyphenyl)piperidin-2-one 3-Hydroxyphenyl C11H13NO2 191.23 Hydroxyl group enhances solubility; used in dual-acting FFAR1/FFAR4 modulators .
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Furan-2-carbonyl, carboxylic acid C11H13NO4 223.23 Carboxylic acid functionality broadens biochemical applications; lower lipophilicity .
1-(1(S)-Phenylethyl)piperidin-2-thione 1(S)-Phenylethyl, thione C13H15NS 217.33 Thione analog exhibits altered reactivity (e.g., in diastereoselective reductions) .

Key Observations:

This could enhance reactivity in nucleophilic substitution or cross-coupling reactions. Iodo and chlorophenyl groups (e.g., in and ) provide steric bulk and polarizability, favoring halogen-bonding interactions in drug design .

Physicochemical Properties :

  • The 3-hydroxyphenyl derivative (191.23 g/mol) demonstrates higher aqueous solubility due to hydrogen bonding, contrasting with the lipophilic 4-iodophenyl analog (301.12 g/mol) .
  • Furan-2-carbonyl derivatives (e.g., ) exhibit lower molecular weights (223.23 g/mol) and additional functional groups (carboxylic acid), broadening their utility in biochemical assays .

Synthetic Utility :

  • N-Aryl piperidin-2-ones (e.g., ) are synthesized via palladium-catalyzed coupling, achieving high yields (91.35%) .
  • Thione analogs (e.g., ) require P4S10-mediated thionation, offering routes to sulfur-containing heterocycles .

Biological Relevance :

  • Piperidin-2-one derivatives with hydroxyphenyl or triazine groups () show promise as allosteric modulators or kinase inhibitors, emphasizing the role of substituents in target binding .
  • Furan-containing analogs may exhibit improved metabolic stability over phenyl derivatives due to reduced cytochrome P450 interactions.

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